molecular formula C11H11ClN2S B13196986 2-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

2-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13196986
M. Wt: 238.74 g/mol
InChI Key: PDHAHKDJSBEYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 2-chloro-4-methylaniline with thiazole derivatives under specific conditions. One common method involves the use of thiourea and iodine in ethyl alcohol to form the thiazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleoph

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

2-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H11ClN2S/c1-8-2-3-11(10(12)4-8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3

InChI Key

PDHAHKDJSBEYAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CN=CS2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.